Home > Products > Screening Compounds P113538 > 2-[3-(4-methyl-1-piperidinyl)-6-oxo-1(6H)-pyridazinyl]-N-[3-(methylthio)phenyl]acetamide
2-[3-(4-methyl-1-piperidinyl)-6-oxo-1(6H)-pyridazinyl]-N-[3-(methylthio)phenyl]acetamide -

2-[3-(4-methyl-1-piperidinyl)-6-oxo-1(6H)-pyridazinyl]-N-[3-(methylthio)phenyl]acetamide

Catalog Number: EVT-4651890
CAS Number:
Molecular Formula: C19H24N4O2S
Molecular Weight: 372.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(2RS,4SR,4aSR)-1-Acetyl-2-(1-methylethyl)-4-hydroxy-4-methyl-1,2,3,4,4a,7-hexahydroquinoline

Compound Description: This compound was obtained through a samarium diiodide induced reaction of N-phenyl-N-(1-isopropyl-3-oxo-1-butyl)acetamide. [] The crystal structure revealed its constitution and configuration, showing equatorial positions for the 4-methyl group, bridgehead hydrogen at C4A, and the isopropyl group at C2. []

Relevance: While not directly analogous, this compound shares a structural similarity with the target compound, 2-[3-(4-methyl-1-piperidinyl)-6-oxo-1(6H)-pyridazinyl]-N-[3-(methylthio)phenyl]acetamide, in its substituted heterocyclic ring system. Both compounds feature a six-membered ring containing a nitrogen atom, with various substituents. This highlights the research focus on synthesizing and characterizing compounds with complex, substituted ring systems. []

4-Methyl-N-(2-oxopiperidin-3-yl)benzenesulfonamide

Compound Description: This compound is a crucial building block in the synthesis of a chiral catalyst, Tetrakis[μ‐[4‐methyl‐N‐[2‐(Oxo‐κO)‐3‐piperidinyl‐ κN]benzenesulfonamidato]]dirhodium, used for enantioselective intramolecular C-H amination reactions. []

Relevance: This compound shares a common structural feature with the target compound, 2-[3-(4-methyl-1-piperidinyl)-6-oxo-1(6H)-pyridazinyl]-N-[3-(methylthio)phenyl]acetamide, specifically the presence of a 4-methyl-piperidinyl group. This suggests an interest in exploring the impact of this specific substituent on the activity and properties of different chemical scaffolds. []

(2R)-N-Hydroxy-2-methyl-2-(methylsulfonyl)-4(6((4(morpholinomethyl)phenyl)ethynyl)-3-oxo-1H-pyrrolo[1,2-c]imidazol-2(3H)yl)butanamide (Compound 17a)

Compound Description: This compound represents a potent inhibitor of UDP-3-O-((R)-3-hydroxymyristoyl)-N-glucosamine deacetylase (LpxC), a key enzyme in the lipid A biosynthetic pathway of gram-negative bacteria. [] It was identified through structure-based drug design, optimizing a methylsulfone hydroxamate scaffold for binding to P. aeruginosa LpxC. []

Relevance: While structurally distinct from the target compound, 2-[3-(4-methyl-1-piperidinyl)-6-oxo-1(6H)-pyridazinyl]-N-[3-(methylthio)phenyl]acetamide, its inclusion highlights the use of substituted heterocyclic scaffolds for developing antimicrobial agents. This common thread underscores the exploration of diverse heterocyclic systems for biological activity. []

1,1′-(5-Methyl-1-phenyl-1H-pyrazole-3,4-diyl)diethanone

Compound Description: This compound serves as a starting material for the synthesis of various bis-heterocyclic derivatives, including bis-α,β-unsaturated ketones, nicotinonitriles, dihydropyridine-3-carbonitriles, fused thieno[2,3-b]pyridines, and pyrazolo[3,4-b]pyridines. [] These derivatives were evaluated for their antimicrobial properties. []

Relevance: This compound exhibits a pyrazole core, similar to the pyridazinone core present in the target compound, 2-[3-(4-methyl-1-piperidinyl)-6-oxo-1(6H)-pyridazinyl]-N-[3-(methylthio)phenyl]acetamide. Both pyrazole and pyridazinone represent nitrogen-containing heterocycles, suggesting a shared interest in exploring these types of structures for the development of biologically active molecules. []

N,N'-(Ethane-1,2-diyl)bis(cyanoacetamide)

Compound Description: This compound is a key precursor in the synthesis of various bis-heterocyclic compounds, including thioxopyridines, pyrazolo[3,4-b]pyridines, thieno[2,3-b]pyridines, 1,3,4-thiadiazoles, and thiophenes. [] The synthesized derivatives were evaluated for their antimicrobial activity. []

Relevance: Similar to the target compound, 2-[3-(4-methyl-1-piperidinyl)-6-oxo-1(6H)-pyridazinyl]-N-[3-(methylthio)phenyl]acetamide, this molecule represents a building block for the construction of more complex, substituted heterocyclic systems. This highlights the focus on exploring the chemical space of these heterocycles for potential biological applications. []

3-(3-Chloro-2-(3,4-dihydroxyphenyl)-4-oxoazetidin-1-yl)thiophene-2-carboxamide

Compound Description: This compound serves as a key intermediate in the synthesis of novel fused heterocyclic compounds containing both azetidinone and 1,3,2-dioxaphosphol rings. [] These compounds were designed and synthesized for their potential antimicrobial activity. []

Relevance: This compound belongs to the broader class of heterocyclic amides, similar to the target compound, 2-[3-(4-methyl-1-piperidinyl)-6-oxo-1(6H)-pyridazinyl]-N-[3-(methylthio)phenyl]acetamide. Both compounds feature an amide linkage connected to a substituted heterocyclic ring system, indicating a shared interest in exploring this type of structural motif for biological activity. []

Indolo[2,3-b]quinoxalin-6-yl)acetohydrazide

Compound Description: This compound is the starting material for the synthesis of Indolo[2,3-b]quinoxalin-1-yl-N-(4-oxo-2-phenyl-1,3-thiazolidin-3-yl)acetamide derivatives. These derivatives were prepared using both conventional and microwave-assisted methods and were investigated for their pharmacological properties. []

Relevance: This compound highlights the use of fused heterocyclic systems, specifically the indoloquinoxaline moiety, in medicinal chemistry. This structural feature resonates with the pyridazinyl and piperidinyl rings present in the target compound, 2-[3-(4-methyl-1-piperidinyl)-6-oxo-1(6H)-pyridazinyl]-N-[3-(methylthio)phenyl]acetamide, emphasizing the exploration of structurally complex heterocycles for potential therapeutic applications. []

(2-Methylsulfanyl-4-oxo-6-phenyl-4H-pyrimidin-3-yl)-acetic acid methyl ester

Compound Description: This pyrimidine derivative undergoes reactions with hydrazine hydrate and benzylamine to yield various products, including a hydrazide, a disubstituted acetamide, and imidazo[1,2-a]pyrimidine-2,5-diones. []

Relevance: This compound shares a key structural motif with the target compound, 2-[3-(4-methyl-1-piperidinyl)-6-oxo-1(6H)-pyridazinyl]-N-[3-(methylthio)phenyl]acetamide, namely the presence of a methylthio (methylsulfanyl) substituent. This similarity underscores the exploration of sulfur-containing functional groups for their potential impact on the biological activity of heterocyclic compounds. []

4-Aminoantipyrine

Compound Description: This compound acts as a building block for the synthesis of pyridones, pyrazolo[2,3-a]pyrimidines, and pyrazolo[5,1-c]triazines. [] Its reaction with various reagents, including ethyl acetoacetate, ethyl benzoylacetate, and ethyl cyanoacetate, leads to the formation of various heterocyclic derivatives. []

Relevance: This compound highlights the use of pyrazole derivatives in the synthesis of complex heterocyclic structures. This relates to the target compound, 2-[3-(4-methyl-1-piperidinyl)-6-oxo-1(6H)-pyridazinyl]-N-[3-(methylthio)phenyl]acetamide, which also incorporates a pyridazinone ring, a six-membered heterocycle containing two nitrogen atoms. This common thread suggests a focus on the versatile chemistry of nitrogen-containing heterocycles in medicinal chemistry. []

Substituted 1-Ethyl-1,4-Dihydro-7-Methyl-4-Oxo-1,8-Naphthyridine-3-Carbohydrazides

Compound Description: These compounds are derived from Nalidixic acid and are used as precursors for the synthesis of 1,3,4-oxadiazole analogues. These analogues, along with their copper complexes, were investigated for their antimicrobial activity. []

Relevance: This series of compounds showcases the use of fused ring systems, specifically the 1,8-naphthyridine core, in medicinal chemistry. The target compound, 2-[3-(4-methyl-1-piperidinyl)-6-oxo-1(6H)-pyridazinyl]-N-[3-(methylthio)phenyl]acetamide, also features a fused ring system comprising pyridazinone and piperidine rings. This common feature suggests a shared interest in exploring the biological activity of structurally complex heterocycles. []

2-(1-Methyl-1H-benzo[d]imidazol-2-ylthio)acetohydrazide

Compound Description: This compound serves as a central building block for the synthesis of various fused heterocyclic compounds, including pyrrolidines, benzimidazoles, and pyrrolo[2,3-c]pyrazoles. These compounds were characterized spectroscopically and evaluated for their antimicrobial activity. []

Relevance: This compound highlights the use of benzimidazole derivatives in the synthesis of biologically relevant molecules. While structurally distinct, this compound relates to the target compound, 2-[3-(4-methyl-1-piperidinyl)-6-oxo-1(6H)-pyridazinyl]-N-[3-(methylthio)phenyl]acetamide, by showcasing the general principle of utilizing heterocyclic building blocks for creating more complex structures with potential biological applications. []

2H-Spiro[cyclohexane(cyclopentane)-1’,8-pyrano[3,2-g]chromene]-2,6(7H)-diones

Compound Description: These compounds, synthesized via Kabbe cyclization, are spiropyranoneoflavone derivatives. They were further functionalized with thiosemicarbazide residues and subsequently acetylated to form spirothiadiazole derivatives. [] The structures of the obtained compounds were confirmed through NMR spectroscopy. []

Relevance: While structurally dissimilar to the target compound, 2-[3-(4-methyl-1-piperidinyl)-6-oxo-1(6H)-pyridazinyl]-N-[3-(methylthio)phenyl]acetamide, these compounds emphasize the synthetic versatility of heterocyclic scaffolds and their potential for generating diverse structures. This aligns with the general theme of exploring the chemical space of heterocycles for various applications. []

2-(4-Isobutylphenyl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide (Comp-I), 2-(2-(2,6-Dichlorophenylamino)phenyl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)acetamide (Comp-II) and 2-(1-(4-Chlorobenzoyl)-6-methoxy-2-methyl-1H-indol-3-yl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)acetamide (Comp-III)

Compound Description: These coumarin (Benzopyran-2-one) derivatives were designed and evaluated for their potential in treating CNS disorders. They exhibited significant neuropharmacological properties, including anticonvulsant, anxiolytic, skeletal muscle relaxant, and analgesic effects. []

Relevance: These compounds, while structurally different from the target compound, 2-[3-(4-methyl-1-piperidinyl)-6-oxo-1(6H)-pyridazinyl]-N-[3-(methylthio)phenyl]acetamide, highlight the exploration of heterocyclic scaffolds, specifically coumarins, for therapeutic applications. This emphasizes the broader context of using diverse heterocyclic structures for drug discovery. []

8-Ethyl-1-butoxymethyl-4-methyl-2-oxo-1,2,3,4-tetrahydro-quinoline, 2-Hydroxy-2',6'-diethyl-N-(butoxymethyl)acetanilide

Compound Description: These compounds are major degradation products of the herbicide butachlor, identified through UV photolysis and hydrolysis studies. Their formation involves dechlorination, hydroxylation, and cyclization processes. []

Relevance: While not directly analogous to the target compound, 2-[3-(4-methyl-1-piperidinyl)-6-oxo-1(6H)-pyridazinyl]-N-[3-(methylthio)phenyl]acetamide, the identification of these degradation products highlights the importance of understanding the environmental fate and transformation pathways of pesticides. This emphasizes the need to consider the potential for degradation and the formation of potentially bioactive byproducts when designing new compounds. []

Tricyclo[4.3.1.1(3.8)]undecan-1-amine, 3-Methoxybenzaldehyde semicarbazone, Carboxaldehyde , 1-methyl-,oxime ,(Z)-(+), 1,5,5-Trimethyl-6-methylene-cyclohexene, 4-(2,5-Dihydro-3-methoxyphenyl)butylamine, Paromomycin , 9-Borabicyclo[3.31]nonane , 9-mercapto-, Benzenemethanol , 2-(2-aminopropoxy)-3-methyl, Acetamide , N-(6-acetylaminobenzothiazol-2-yl)-2-(adamantan, rin-6-carboxylic acid , 4-(2,5-Dihydro-3-methoxyphenyl)butylamine, N-(2,5-Dicyano-3,4-dihydro-2H-pyrrol-2-yl)-acetamide, 3,10-Dioxatricyclo [4.3.1.0(2,4)]dec-7-ene, 3-Cyclohex-3-enyl-propionic acid, Eicosanoic acid ,phenylmethyl ester, 3,7-Diazabicyclo[3.3.1]nonane , 9,9-dimethyl-, Dithiocarbamate , S-methyl-,N-(2-methyl-3-oxobutyl)-, dl-Homocysteine, 2-(2-Furyl)pyridine, 1,7-Dioxa-10-thia-4,13-diazacyclopentadeca-5,9,12-trione, 5,7-Dodecadiyn-1,12-diol, 1-(β-d-Arabinofuranosyl)-4-O-difluoromethyluracil, Uric acid, Pyrrolo[1.2-a]pyrazine-1,4-dione , hexahydro-,12-Methyl-oxa-cyclododecan-2-one, Phthalic acid , butyl undecyl ester, 9,12,15-Octadecatrienoic acid , 2,3-bis(acetyloxy)propyl ester, 1,2,4-Trioxolane-2-octanoic acid 5-octyl-, methyl ester, 12-Dimethylamino-10-oxododecanoic acid , Octahydrochromen-2-one, L-Aspartic acid , N-glycyl-,2H-Oxecin-2-one , 3,4,7,8,91,10-hexahydro-4-hydroxy-10-meth , Thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione , 2-amino-4-(2-ph, Dec-9-en-6-oxo-1-ylamide, 3,6,12-Trimethyl-1,4,7,10,13,16-hexaaza-cyclooctadecane, 2-lodohiistidine, 2,5-Piperazinedione ,3,6-bis(2-methylpropyl)-, 9-Octadecenamide , (Z)-, 3',8,8'-Trimethoxy-3-piperidyl-2,2'-binaphthalene-1,1',4,4'-tetra

Compound Description: These bioactive compounds were identified in the methanolic extract of Klebsiella pneumoniae using GC-MS analysis. [] The extract displayed antibacterial activity against various clinical pathogens. []

Relevance: These compounds demonstrate the potential of microbial secondary metabolites as sources of novel bioactive molecules. While structurally diverse and not directly analogous to the target compound, 2-[3-(4-methyl-1-piperidinyl)-6-oxo-1(6H)-pyridazinyl]-N-[3-(methylthio)phenyl]acetamide, their identification underscores the broader context of exploring natural products for therapeutic applications. []

5-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]-N-{[2-(2-methoxyethyl)-1-oxo-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazin-3-yl]methyl}furan-2-carboxamide (Peptidomimetic 27)

Compound Description: This peptidomimetic inhibitor targets deoxycytidine triphosphate deaminase (dCTP deaminase) in Campylobacter concisus. It was identified through computational screening and further evaluated using dynamic simulations and physiology-based pharmacokinetics. []

Relevance: Although structurally distinct from the target compound, 2-[3-(4-methyl-1-piperidinyl)-6-oxo-1(6H)-pyridazinyl]-N-[3-(methylthio)phenyl]acetamide, this peptidomimetic highlights the exploration of diverse chemical space for inhibiting bacterial enzymes involved in essential metabolic pathways. This connection underscores the broader context of targeting bacterial enzymes for developing novel antimicrobial agents. []

3-(2-Methylpropyl)-1-{3-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,2,4-oxadiazol-3-yl]phenyl}urea (Peptidomimetic 64)

Compound Description: This peptidomimetic inhibitor targets deoxycytidine triphosphate deaminase (dCTP deaminase) in Campylobacter concisus. It was identified through computational screening and further assessed using dynamic simulations and physiology-based pharmacokinetics. []

Relevance: This compound belongs to the broader class of heterocyclic ureas, sharing a structural motif with the target compound, 2-[3-(4-methyl-1-piperidinyl)-6-oxo-1(6H)-pyridazinyl]-N-[3-(methylthio)phenyl]acetamide, which is a heterocyclic amide. Both compounds incorporate a urea or amide linkage within a substituted heterocyclic framework. This connection highlights the exploration of these types of linkages in diverse chemical scaffolds for biological activity. []

N-(3-Methoxypropyl)-1-[6-(4-methylphenyl)-4H,6H,7H-[1,2,3]triazolo[4,3-c][1,4]oxazine-3-carbonyl]piperidine-4-carboxamide (Peptidomimetic 150)

Compound Description: This peptidomimetic inhibitor targets deoxycytidine triphosphate deaminase (dCTP deaminase) in Campylobacter concisus. It was identified through computational screening and evaluated using dynamic simulations and physiology-based pharmacokinetics. []

Relevance: This compound, while structurally distinct from the target compound, 2-[3-(4-methyl-1-piperidinyl)-6-oxo-1(6H)-pyridazinyl]-N-[3-(methylthio)phenyl]acetamide, demonstrates the exploration of complex heterocyclic scaffolds, including triazolooxazines, for inhibiting bacterial enzymes. This connection emphasizes the broader context of seeking new chemical entities with potential antimicrobial activity by targeting key metabolic pathways in bacteria. []

2-[3-(4-Methyl-1-piperidinyl)-6-oxo-1(6H)-pyridazinyl]-N-[3-(methylthio)phenyl]acetamide (I)

Compound Description: This compound represents a new class of pyrazolo[3,4-b]pyridine derivatives that function as phosphodiesterase 4 (PDE4) inhibitors. [] The compound and its salts, particularly pharmaceutically acceptable salts, are specifically mentioned. [] It exhibits a range of structural features, including a pyrazolo[3,4-b]pyridine core, a substituted piperidine ring, and a methylthiophenyl group. [] This compound and its analogues have potential therapeutic applications for various conditions, including inflammatory diseases and CNS disorders. []

Relevance: This compound is the target compound, and its inclusion here serves as a reference point for comparing structural features and chemical classes with other related compounds mentioned in the provided papers. The focus on pyrazolo[3,4-b]pyridine derivatives highlights the interest in exploring this specific heterocyclic scaffold for developing new therapeutic agents. []

(7-Hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide (2)

Compound Description: This compound, derived from (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid ethyl ester, serves as a key intermediate for synthesizing various chromenone derivatives, including Schiff bases, thiosemicarbazides, pyrazoles, and oxadiazoles. []

Relevance: While structurally different, this compound and the target compound, 2-[3-(4-methyl-1-piperidinyl)-6-oxo-1(6H)-pyridazinyl]-N-[3-(methylthio)phenyl]acetamide, share a common functional group, the hydrazide moiety (-C(O)NHNH2). This similarity highlights the role of hydrazides as versatile building blocks in the synthesis of heterocyclic compounds with potential biological activity. []

2-(1,4-Benzodioxan-2-yl)methyl-4,5-dihydro-6-methyl-3(2H)-pyridazinone

Compound Description: This compound is a 2-substituted-methyl-1,4-benzodioxane derivative. It was designed and synthesized as a potential hypotensive agent, displaying mild and long-acting effects. []

Relevance: This compound features a pyridazinone ring, similar to the target compound, 2-[3-(4-methyl-1-piperidinyl)-6-oxo-1(6H)-pyridazinyl]-N-[3-(methylthio)phenyl]acetamide. This structural similarity highlights the focus on exploring the therapeutic potential of pyridazinone derivatives for various applications. []

2-(1-Methyl-1H-benzo[d]imidazol-2-ylthio)acetohydrazide

Compound Description: This imidazole derivative is a key intermediate in the synthesis of several fused heterocyclic compounds, including pyrrolidines, benzimidazoles, and pyrrolo[2,3-c]pyrazoles. [] These synthesized compounds were characterized spectroscopically and tested for their antimicrobial activity. []

Relevance: This compound highlights the use of benzimidazole derivatives as building blocks in the synthesis of biologically active molecules. While structurally distinct from the target compound, 2-[3-(4-methyl-1-piperidinyl)-6-oxo-1(6H)-pyridazinyl]-N-[3-(methylthio)phenyl]acetamide, it emphasizes the general principle of using heterocyclic scaffolds for developing novel compounds with potential therapeutic applications. []

Methyl 6-oxoheptanoate, Hexanoic acid, 2-isopropyl-2-methyl-5-oxo-, methyl ester, Dodecanoic acid, 3-hydroxy, Benzofuran,2,3-dihydro, 1,1-Cyclopropanedimethanol, 2-methyl-α-phenyl, 1,1-cyclopropanedimethanol, 2-methyl-α-phenyl, 12,15-octadecadiynoic acid, methyl ester, (5s)pregnane-3,20s-diol, 14α,18α-[4-methyl-3-oxo-(1-oxa-4-azabutan, 3-(N,N-dimethyllaurylammonio)propanesulfonate, 2H-1-benzopyran-3,4-diol,2-(3,4-dimethoxyphenyl)-3,4dihydro-6-met, 11,13-dihydroxy-tetradec-5-ynoic acid, methyl ester, Cyclopenta[1,3]cyclopropa[1,2]cycloheptan-3(3aH)-one,1,2,3b,6,7, 4-(2,4,4-trimethyl-cyclohexa-1,5-dienyl)-but-3-en-2-one, 1-tetradecanamine,N,N-dimethyl, α-D-glucopyranoside, O-α-D-glucopyranosyl-(1,fwdarw.3)-s-D-fructo, acetamide, N-methyl-N-[4-(3-hydroxypyrrolidinyl)-2-butynyl]-, 9-octadecenamide,(z)-, butyrophenone,2´,3,4´,6´-tetramethyl-, ethyl 5,8,11,14,-eicosatetraenoate, 9,12,15-octadecatrienoic acid, 2,3,-dihydroxypropyl ester, (Z,Z,Z)-, 1H-cyclopropa[3,4]benz[1,2-e]ezulene -5,7b,9,9a 476.241018tetrol,1a,1b,4,4a, 9,10-Secocholesta -5,7,10(19)-triene-3,24,25,-triol,(3s,5Z,7E)-, 9,12,15-Octadecatrienoic acid,2,3-dihydroxypropyl ester, (Z,Z,Z)-, triazido-(1,2,3,4,5-pentamethylcyclopenta-2,4-dienyl)-german, ethyl iso-allocholate, α-N-Normethadol, Octadecanoic acid, 2-hydroxy-1-(hydroxymethyl)ethyl ester, phthalic acid , decyl oct-3-yl ester, 1,2-Benzenedicarboxylic acid , bis(8-methylnonyl)ester, phthalic acid, di(6-ethyl-3-octyl)ester, y-tocopherol, 1,4-ethanonaphthalene -6,9(4H)-dione,1,4a,5,8a-tetrahydro-4,5,7,10 and vitamin E

Compound Description: These bioactive compounds were identified in the methanolic fruit extract of Citrullus colocynthis using GC-MS analysis. [] The extract exhibited antibacterial activity against various bacterial strains. []

Relevance: While structurally diverse and not directly analogous to the target compound, 2-[3-(4-methyl-1-piperidinyl)-6-oxo-1(6H)-pyridazinyl]-N-[3-(methylthio)phenyl]acetamide, these compounds underscore the rich diversity of bioactive molecules present in natural sources. Their identification highlights the potential of plant extracts as valuable sources for discovering novel therapeutic agents. []

(−)-cis-3-[2-Hydroxy-4-(1,1-dimethylheptyl)phenyl]-trans-4-(3-hydroxypropyl)cyclohexanol (CP55940)

Compound Description: This nonclassic cannabinoid acts as a potent agonist for both canonical (inhibition of adenylyl cyclase) and noncanonical (arrestin recruitment) pathways of the CB2 cannabinoid receptor. [] It displays high efficacy in inhibiting adenylyl cyclase and recruiting arrestin. []

Relevance: Although structurally dissimilar to the target compound, 2-[3-(4-methyl-1-piperidinyl)-6-oxo-1(6H)-pyridazinyl]-N-[3-(methylthio)phenyl]acetamide, this cannabinoid ligand highlights the concept of functional selectivity, where compounds can display differential activity at different signaling pathways associated with the same receptor. This concept is relevant when considering the potential for developing compounds with targeted pharmacological profiles. []

(6aR,10aR)-3-(1,1-Dimethylbutyl)-6a,7,10,10a-tetrahydro-6,6,9-trimethyl-6H-dibenzo[b,d]pyran (JWH133)

Compound Description: This classic cannabinoid ligand acts as a potent agonist at the CB2 cannabinoid receptor, displaying high efficacy in inhibiting adenylyl cyclase but failing to recruit arrestins. []

Relevance: This compound, while structurally different from the target compound, 2-[3-(4-methyl-1-piperidinyl)-6-oxo-1(6H)-pyridazinyl]-N-[3-(methylthio)phenyl]acetamide, demonstrates the concept of ligand bias, where compounds can preferentially activate one signaling pathway over another at the same receptor. This principle is important when designing drugs targeting specific downstream effects. []

Erythritol, Cyclohexanone, 3-methyl-,(R)-, 2,4-Dihydroxy-2,5-dimethyl-3(2H)-furan-3-one, 1-Oxaspiro[2.5]octan-4-one,2,2,6-trimethyl-, cis-, Terpinyl formate, Acetamide, N-methyl-N-[4-(3-hydroxypyrrolidinyl)-2-butynyl]-, Pulegone, 2-Oxabicyclo[3.3.0]oct-7-en-3-one, 7-(1-hydroxypentyl)-, 2(3H)-Naphthalenone,4,4a,5,6,7,8-hexahydro-1-methoxy-, 2-Cyclopenten-1-one, 2-(2-butenyl)-4-hydroxy-3-methyl-,(Z)-, (5β)Pregnane-3,20β-diol 14α,18α-[4-methyl-3-oxo-(1-oxa-4-, 2-(4-(But-2-yl)phenyl) propnoic acid, Nootkaton-11,12-epoxide, 2-Heptanone, 6-methyl-6-[3-methyl-3-(1-methylethenyl)-1-cyclo, Cholestan-3-ol, 2-methylene-, (3β,5α)-, 1-Heptatriacotanol, Digitoxin

Compound Description: These bioactive compounds were identified in the methanolic leaf extract of Mentha pulegium using GC-MS analysis. []

Relevance: While structurally diverse and not directly analogous to the target compound, 2-[3-(4-methyl-1-piperidinyl)-6-oxo-1(6H)-pyridazinyl]-N-[3-(methylthio)phenyl]acetamide, these compounds highlight the vast array of secondary metabolites found in plants, offering potential for discovering new drugs and understanding plant physiology and ecology. []

Undecane, Benzene 1.3-dichloro-2-methoxy-, 1.alpha.-(Angeloxy)-6.beta.-(isobutyroxy)-9-oxo-10.alpha.Hfuranoeremophilane, Methyl (6-Methyl-3-pyridazinyl) Ketone, 1-Heptyl-1H-(1,2,3)-triazole-N-{[2′-(hydroxyethoxy)ethylamino]ethyl}-4-carboxamide, 1-Heptyl-1H-(1,2,3)-triazole-N-{[2′-(hydroxyethoxy)ethylamino]ethyl}-4-carboxamide, Borane.[2-(dimethylphenylsilyl)-1-, ethyl-1-propenyl]diethyl-, (E)-, Hexadecanoic acid, methyl ester, 1-Phenyl-5,5-dimethyl-4,6-dioxa-5-sila-8-nitrooct-1-ene

Compound Description: These compounds were identified in the hot water extract of cultivated Agarwood (Aquilaria malaccensis) leaves using GC-MS analysis. The extract showed strong antioxidant activity. []

Relevance: This list of compounds, while structurally distinct from the target compound, 2-[3-(4-methyl-1-piperidinyl)-6-oxo-1(6H)-pyridazinyl]-N-[3-(methylthio)phenyl]acetamide, emphasizes the diversity of chemical constituents found in plant extracts. Their identification and the antioxidant activity of the extract highlight the potential of natural products as sources of bioactive molecules with potential therapeutic benefits. []

2-(4-{6-[(1R,5S)-6-Cyano-3-oxabicyclo[3.1.0]hex-6-yl]pyridin-3-yl}phenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl}acetamide (Compound 1)

Compound Description: This active pharmaceutical ingredient (API) exhibits polymorphism, forming three anhydrous polymorphs, a monohydrate, and a dihydrate. [] The relative stability of these forms was investigated through slurry experiments and thermal analysis, revealing the hydrates to be less stable than the anhydrous Form I, readily converting to Form I in water. []

Relevance: This compound, though structurally different from the target compound, 2-[3-(4-methyl-1-piperidinyl)-6-oxo-1(6H)-pyridazinyl]-N-[3-(methylthio)phenyl]acetamide, highlights the importance of understanding polymorphism in drug development. The stability and interconversion of different polymorphic forms can significantly impact the bioavailability and efficacy of pharmaceutical compounds. []

5-Alkyl-2-arylpyrimidines and 2,5-Disubstituted-4H-1,3-thiazines

Compound Description: This class of heterocyclic compounds, featuring specific substitutions at the 2- and 5-positions, acts as GABA-gated chloride channel blockers. They exhibit insecticidal activity and demonstrate similar poisoning symptoms to EBOB (4'-ethynyl-4-n-propylbicycloorthobenzoate), a known chloride channel blocker. []

Properties

Product Name

2-[3-(4-methyl-1-piperidinyl)-6-oxo-1(6H)-pyridazinyl]-N-[3-(methylthio)phenyl]acetamide

IUPAC Name

2-[3-(4-methylpiperidin-1-yl)-6-oxopyridazin-1-yl]-N-(3-methylsulfanylphenyl)acetamide

Molecular Formula

C19H24N4O2S

Molecular Weight

372.5 g/mol

InChI

InChI=1S/C19H24N4O2S/c1-14-8-10-22(11-9-14)17-6-7-19(25)23(21-17)13-18(24)20-15-4-3-5-16(12-15)26-2/h3-7,12,14H,8-11,13H2,1-2H3,(H,20,24)

InChI Key

WFENPEISSCZIBD-UHFFFAOYSA-N

SMILES

CC1CCN(CC1)C2=NN(C(=O)C=C2)CC(=O)NC3=CC(=CC=C3)SC

Canonical SMILES

CC1CCN(CC1)C2=NN(C(=O)C=C2)CC(=O)NC3=CC(=CC=C3)SC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.